2-(Pentafluoroethyl)benzaldehyde

Description

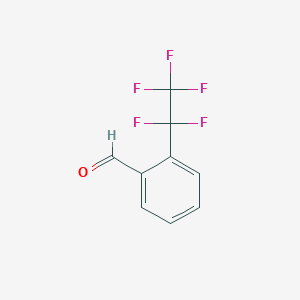

2-(Pentafluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a pentafluoroethyl (-C₂F₅) group at the ortho position of the benzaldehyde ring. This substitution introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group and influencing reactivity in nucleophilic additions or condensations. Fluorinated aromatic aldehydes are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability, lipophilicity, and resistance to oxidative degradation .

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-4-2-1-3-6(7)5-15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXWRQDXDCOGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pentafluoroethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with pentafluoroethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. This method yields the desired product with good efficiency .

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

2-(Pentafluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(Pentafluoroethyl)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorobenzaldehyde (CAS 653-37-2)

- Structure : All five hydrogen atoms on the benzene ring are replaced by fluorine, creating a highly electron-deficient aromatic system.

- Reactivity : The electron-withdrawing fluorine substituents increase the electrophilicity of the aldehyde group, promoting reactions such as nucleophilic aromatic substitution or condensation.

- Applications : Used in synthesizing fluorinated pharmaceuticals and liquid crystals .

Comparison with 2-(Pentafluoroethyl)benzaldehyde :

- The pentafluoroethyl group in the ortho position introduces steric bulk and stronger electron withdrawal compared to ring-fluorinated derivatives. This may further enhance aldehyde reactivity in cross-coupling or cyclization reactions .

Phosphino-Substituted Benzaldehydes

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Structure: A diphenylphosphino group at the ortho position.

- Reactivity: The phosphino group acts as a ligand in transition-metal catalysis (e.g., asymmetric hydrogenation) .

- Market Trends: High demand in North America for catalytic applications, with a projected CAGR aligned with pharmaceutical and agrochemical industries .

Comparison with this compound :

- While phosphino derivatives excel in catalysis, fluorinated benzaldehydes are preferred in medicinal chemistry for improving drug bioavailability and stability .

Heterocyclic-Substituted Benzaldehydes

Pyrimidyl-5-carbaldehydes

- Reactivity: Exhibit 95% hemiacetal formation in methanol-d₃ due to electron-withdrawing pyrimidine rings, compared to 9% for unsubstituted benzaldehyde ().

- Mechanism : The pyrimidine ring stabilizes the hemiacetal intermediate via resonance and inductive effects.

Comparison with this compound :

Biological Activity

2-(Pentafluoroethyl)benzaldehyde, with the molecular formula CHFO, is an organic compound characterized by a benzaldehyde moiety substituted with a pentafluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pentafluoroethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that fluorinated compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involved the generation of reactive oxygen species (ROS), which led to oxidative stress and subsequent cell death.

- Antimicrobial Properties : Another study explored the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound has also been investigated for its potential as an enzyme inhibitor. In vitro studies revealed that this compound could inhibit key enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial, enzyme inhibition |

| Benzaldehyde | Structure | Lower biological activity compared to fluorinated analogs |

| 2-(Trifluoromethyl)benzaldehyde | Structure | Similar properties but less potent than pentafluoroethyl derivative |

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of benzaldehyde with pentafluoroethyl iodide in the presence of a base such as potassium carbonate under reflux conditions. This method yields the desired product with good efficiency.

Applications in Research and Industry

- Pharmaceutical Development : The compound serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceuticals targeting cancer and infectious diseases.

- Agrochemicals : Its unique properties make it suitable for developing agrochemicals with enhanced efficacy against pests and pathogens.

- Material Science : Due to its high thermal stability and resistance to chemical degradation, it is used in producing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.